(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine
Overview
Description
“(3S,4R)-3-Benzyl-1-methylpiperidin-4-amine” is a chemical compound with the CAS Number: 952480-26-1 . It has a molecular weight of 204.32 . The IUPAC name for this compound is (3S,4R)-3-benzyl-1-methyl-4-piperidinylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2/c1-15-8-7-13(14)12(10-15)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13+/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of -20°C .Scientific Research Applications
Asymmetric Syntheses and Pharmaceutical Applications
(Davies et al., 2012) demonstrated the asymmetric synthesis of 3,4-syn and 3,4-anti-3-substituted-4-aminopiperidin-2-ones, including (3S,4R)-cisapride, highlighting its application in pharmaceutical synthesis.
Scaleable Route Development for Production
(Ripin et al., 2003) explored a scaleable route for the production of a similar compound, cis-N-Benzyl-3-methylamino-4-methylpiperidine, indicating industrial-scale applications.
Enantioselective Synthesis
(Concellón et al., 2008) and (Grishina et al., 2017) demonstrated methods for enantioselective synthesis of related piperidine derivatives, crucial for creating specific isomers for targeted applications.
Structural Determination and Stereochemistry
(Peeters et al., 1994) conducted an X-ray diffraction study to determine the absolute configuration of related piperidine compounds, indicating the importance of structural analysis in drug development.
Enantioselective Acylation
(Al‐Sehemi et al., 2000) presented a method for enantioselective acylation, using compounds structurally similar to (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine, highlighting its potential in creating enantiopure compounds.
Pharmaceutical Intermediates
(Fleck et al., 2003) and (Shirode et al., 2008) focused on synthesizing intermediates for pharmaceutical applications, illustrating the compound's relevance in drug synthesis.
Multicomponent Coupling for Indole Derivatives
(Hao et al., 2014) explored a palladium-catalyzed multicomponent coupling involving similar piperidine compounds, showing potential in synthesizing complex organic structures.
Safety and Hazards
Properties
IUPAC Name |
(3S,4R)-3-benzyl-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-8-7-13(14)12(10-15)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPPALZSPFEMNV-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650901 | |
Record name | (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-26-1 | |
Record name | (3S,4R)-3-Benzyl-1-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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